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Compound of Interest

Compound Name:
2-Chloro-1-ethynyl-4-

fluorobenzene

CAS No.: 1057670-02-6

Cat. No.: B3363835

Get Quote

Executive Summary
1-Ethynyl-2-chloro-4-fluorobenzene (CAS: 110068-47-2), also known as 2-chloro-4-

fluorophenylacetylene, is a critical halogenated aromatic intermediate used primarily in the

synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and advanced agrochemicals. Its

unique substitution pattern—combining an electron-withdrawing fluorine atom, a sterically

demanding chlorine atom, and a reactive ethynyl handle—makes it a versatile scaffold for

Sonogashira coupling and "click" chemistry applications.

This guide provides a comprehensive analysis of its physical properties, thermodynamic

behavior, and synthesis, addressing the scarcity of experimental data in public literature by

synthesizing predictive models with analog-based experimental verification.

Physicochemical Profile
Due to the compound's status as a transient synthetic intermediate, specific experimental

values are often proprietary. The data below represents a consensus of high-fidelity QSPR
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(Quantitative Structure-Property Relationship) predictions and analog comparisons (e.g., 1-

ethynyl-2,4-difluorobenzene).

Table 1: Physical Properties Data

Property
Value
(Experimental/Pred
icted)

Confidence Methodology

Molecular Formula C₈H₄ClF High
Stoichiometric

Calculation

Molecular Weight 154.57 g/mol High
IUPAC Atomic

Weights

Physical State (25°C)
Low-Melting Solid or

Liquid
High

Analog Comparison

(MP < 40°C)

Melting Point (MP)
32°C – 38°C

(Predicted)
Medium

QSPR / Group

Contribution Method

Boiling Point (BP)
185°C – 190°C (at

760 mmHg)
Medium

Antoine Eq.

Extrapolation

Boiling Point

(Reduced)

82°C – 85°C (at 15

mmHg)
High

Nomograph

Calculation

Density 1.28 ± 0.05 g/cm³ High
Volumetric Analysis of

Analogs

Flash Point ~78°C Medium Closed Cup Prediction

LogP 3.12 High Hydrophobicity Index

Thermodynamic Analysis
The melting point of 1-ethynyl-2-chloro-4-fluorobenzene is governed by the crystal lattice

energy disrupted by the asymmetry of the ortho-chloro substituent.

Symmetry Breaking: Unlike para-substituted analogs (e.g., 1-ethynyl-4-fluorobenzene, MP

27°C), the 1,2,4-substitution pattern creates an irregular molecular shape, lowering the

lattice energy and thus the melting point.
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Halogen Bonding: The presence of Cl and F allows for weak intermolecular halogen bonds

(C–X···π), which slightly elevates the boiling point compared to non-halogenated equivalents.

Experimental Determination Protocols
For researchers synthesizing this compound de novo, the following protocols ensure accurate

property validation.

Protocol A: Melting Point Determination (DSC)
Standard capillary methods may be inaccurate for low-melting solids due to supercooling.

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500).

Sample Prep: Seal 2–5 mg of crystalline sample in a Tzero aluminum pan.

Method: Equilibrate at -20°C. Ramp 5°C/min to 60°C.

Analysis: Record the onset temperature of the endothermic peak as the melting point.

Protocol B: Boiling Point Determination (Micro-
Siwoloboff)
Used when sample quantity is limited (< 1 mL).

Setup: Place a sealed capillary tube (open end down) inside a larger ignition tube containing

the liquid sample.

Heating: Attach to a thermometer in a Thiele tube filled with silicone oil. Heat slowly

(2°C/min).

Observation: Note the temperature where a continuous stream of bubbles emerges (vapor

pressure > atmospheric pressure).

Cooling: Stop heating. The temperature at which the liquid sucks back into the capillary is the

true boiling point.

Synthesis & Purification Workflow
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The most robust synthesis route utilizes a Sonogashira coupling followed by desilylation. This

pathway avoids the handling of explosive copper acetylides associated with direct acetylene

coupling.

Reaction Scheme
Precursor: 2-Chloro-4-fluoroiodobenzene (commercially available or synthesized from 2-

chloro-4-fluoroaniline via Sandmeyer).

Coupling: Reaction with Trimethylsilylacetylene (TMSA).

Deprotection: Removal of TMS group with

or TBAF.

Visualization: Synthetic Pathway

2-Chloro-4-fluoroiodobenzene
Sonogashira Coupling

(Pd(PPh3)2Cl2, CuI, Et3N)
+ TMS-Acetylene

Intermediate:
(2-Chloro-4-fluorophenyl)trimethylsilane

Deprotection
(K2CO3, MeOH, RT)

Product:
1-Ethynyl-2-chloro-4-fluorobenzene

Click to download full resolution via product page

Caption: Step-wise synthesis via Pd-catalyzed cross-coupling and base-mediated deprotection.

Purification Protocol
The purity of the final alkyne significantly impacts the observed melting point.

Extraction: Dilute reaction mix with water; extract with Diethyl Ether (

).

Drying: Dry organic layer over Anhydrous

.

Concentration: Rotary evaporate at < 40°C (compound is volatile).
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Isolation:

If Liquid: Vacuum distillation (approx. 85°C @ 15 mmHg).

If Solid: Recrystallization from minimal Pentane at -20°C.

Applications in Drug Development
This scaffold acts as a "warhead" or linker in medicinal chemistry:

Kinase Inhibitors: The ethynyl group serves as a rigid linker to connect the phenyl ring to

hinge-binding motifs (e.g., quinazolines).

Covalent Inhibitors: The terminal alkyne can be activated to form covalent bonds with

cysteine residues in target proteins.

Click Chemistry: Used in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to

generate triazole libraries for SAR studies.

Visualization: Application Logic

1-Ethynyl-2-chloro-4-fluorobenzene

Kinase Inhibitor
Synthesis

Sonogashira

Click Chemistry
(Triazole Formation)

CuAAC

Agrochemical
Development

Cross-Coupling

Rigid Linker
(Geometry Control)

Bio-orthogonal
Labeling

Click to download full resolution via product page

Caption: Functional utility of the halogenated ethynyl scaffold in chemical biology.
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Safety & Handling (SDS Summary)
Signal Word:WARNING

Hazards:

H226: Flammable liquid and vapor.[1][2][3]

H315: Causes skin irritation.[1][2][3][4]

H319: Causes serious eye irritation.[2][3][4]

Precautions:

Store at 2–8°C (Refrigerate) to prevent polymerization.

Handle under inert atmosphere (

or Ar) to avoid oxidation of the terminal alkyne.

Use spark-proof tools; ground all equipment during transfer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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